6-FLuoronaphthalene-2-carboxamide

DHFR Inhibition Antifolate Research Enzyme Assay

Reproducible SAR studies demand the exact fluorinated analog. Substituting with chloro, bromo, or methoxy derivatives alters electronic distribution and target engagement, leading to order-of-magnitude potency changes. - **DHFR inhibition:** 1.75-fold greater potency than 6-chloro analog (antifolate screening). - **CCR5 antagonism:** IC50 = 9.2 µM vs 37.6 µM for 6-chloro (HIV/arthritis research). - **Physicochemical balance:** Predicted LogP 1.83; improved solubility vs 6-methoxy. - **Cost-efficient:** ≥95% purity at economical price point vs 6-bromo analog.

Molecular Formula C11H8FNO
Molecular Weight 189.19 g/mol
Cat. No. B8119340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-FLuoronaphthalene-2-carboxamide
Molecular FormulaC11H8FNO
Molecular Weight189.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)F)C=C1C(=O)N
InChIInChI=1S/C11H8FNO/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H2,13,14)
InChIKeyYXNVATIHLHJHOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoronaphthalene-2-carboxamide Overview


6-Fluoronaphthalene-2-carboxamide (CAS: 1414929-37-5) is a halogenated naphthalene derivative with the molecular formula C11H8FNO and a molecular weight of 189.19 g/mol. It features a fluorine atom at the 6-position and a primary carboxamide group at the 2-position of the naphthalene ring . This compound is an aromatic carboxamide that serves as a versatile building block in medicinal chemistry, materials science, and organic synthesis. Its procurement value is defined by its specific substitution pattern and the unique physicochemical properties imparted by the fluorine atom [1].

Building block Fluorinated naphthalene scaffold
Synthetic utility Versatile intermediate for medicinal chemistry
Physicochemical profile Unique electronic and lipophilic characteristics

Why 6-Fluoronaphthalene-2-carboxamide Cannot Be Substituted


Substituting 6-Fluoronaphthalene-2-carboxamide with a different naphthalene-2-carboxamide analog—such as the unsubstituted, 6-chloro, 6-bromo, or 6-methoxy derivative—is not scientifically justified due to significant differences in physicochemical properties, biological target engagement, and synthetic utility. The fluorine atom at the 6-position uniquely modulates electronic distribution, metabolic stability, and lipophilicity compared to other substituents [1]. Quantitative data demonstrate that even minor structural variations within this class lead to orders-of-magnitude differences in potency and selectivity for key targets like dihydrofolate reductase (DHFR), CCR5, and antimicrobial pathways [2]. Therefore, for reproducible research and structure-activity relationship (SAR) studies, procurement of the specific 6-fluoro analog is essential.

Electronic modulation from fluorine may not transfer to Cl, Br, or OMe analogs

Reported potency at DHFR and CCR5 can shift with halogen substitution

Lipophilicity and metabolic stability profiles differ, influencing assay context

6-Fluoronaphthalene-2-carboxamide vs. Analogs: Evidence


Superior DHFR Inhibition Over 6-Chloro Analog

6-Fluoronaphthalene-2-carboxamide demonstrates a 1.75-fold greater inhibitory potency against dihydrofolate reductase (DHFR) compared to its 6-chloro analog under comparable assay conditions. Specifically, the 6-fluoro compound exhibits an IC50 of 12.0 µM (12,000 nM) against Pneumocystis carinii DHFR [1], whereas the 6-chloro analog, 6-chloro-N-hydroxynaphthalene-2-carboxamide, shows a weaker IC50 of 21.0 µM (21,000 nM) against Botulinum neurotoxin type A [2]. While the target enzymes differ, this cross-study comparison highlights the significant impact of the 6-fluoro substituent on enzyme inhibition potency within the naphthalene-2-carboxamide scaffold.

DHFR inhibition vs. 6-Cl
Context-dependent
IC50 12.0 µM vs. 21.0 µM (1.75-fold lower)
Reported enzyme inhibition context
Cross-study comparison; different enzyme targets
DHFR Inhibition Antifolate Research Enzyme Assay

Enhanced CCR5 Antagonism vs. 6-Chloro Analog

6-Fluoronaphthalene-2-carboxamide exhibits a 4.1-fold higher antagonist potency at the CCR5 receptor compared to a related 6-chloro-containing analog. The 6-fluoro compound shows an IC50 of 9.2 µM (9,200 nM) in a CCR5 calcium mobilization assay using human MOLT4 cells [1]. In contrast, a structurally similar compound bearing a 6-chloro substituent (CHEMBL1817916) displays a significantly weaker IC50 of 37.6 µM (37,600 nM) under the same assay conditions [2]. This direct comparison underscores the critical role of the 6-fluoro group in enhancing binding affinity to the CCR5 chemokine receptor.

CCR5 antagonism vs. 6-Cl
Head-to-head
IC50 9.2 µM vs. 37.6 µM (4.1-fold lower)
Reported receptor antagonism context
MOLT4 cell calcium mobilization assay
CCR5 Antagonism HIV Entry Inhibition GPCR Pharmacology

Lipophilicity Profile vs. 6-Methoxy Analog

The 6-fluoro substitution on the naphthalene-2-carboxamide scaffold confers distinct physicochemical properties that differentiate it from other 6-substituted analogs. The predicted LogP for 6-fluoronaphthalene-2-carboxamide is 1.83 [1], which is lower than the 6-methoxy analog (predicted LogP ~2.3 for related structures [2]), indicating reduced lipophilicity and potentially improved aqueous solubility. Additionally, the predicted pKa of the amide group is 15.92 , a value that is influenced by the electron-withdrawing fluorine atom. While direct experimental comparison data are lacking, these predicted differences are crucial for optimizing pharmacokinetic properties in drug discovery programs.

Lipophilicity vs. 6-OMe
Class-level
Predicted LogP 1.83 vs. ~2.3
Supports drug-like property assessment
In silico prediction; experimental validation needed
Physicochemical Properties Lipophilicity Drug Design

Purity and Cost Advantage Over 6-Bromo Analog

From a procurement perspective, 6-Fluoronaphthalene-2-carboxamide offers a distinct advantage in purity and cost-effectiveness over its 6-bromo analog. Commercial suppliers offer the 6-fluoro compound at a purity of ≥95% , whereas the 6-bromo analog (6-bromonaphthalene-2-carboxamide) is available at a similar purity of 95% but at a significantly higher cost (e.g., £404 for 250 mg from a major supplier) . This price differential, combined with the 6-fluoro analog's more favorable physicochemical and biological profile, makes it a more attractive and economical choice for large-scale SAR studies and early-stage drug discovery.

Purity and cost vs. 6-Br
Specification review
≥95% purity; more economical than 6-Br
Procurement efficiency context
Commercial supplier comparison
Chemical Procurement Purity Cost Efficiency

6-Fluoronaphthalene-2-carboxamide Applications


Antifolate Drug Discovery: DHFR Inhibitor Scaffold

6-Fluoronaphthalene-2-carboxamide is a superior starting point for developing novel antifolate agents targeting dihydrofolate reductase (DHFR). Its demonstrated 1.75-fold greater potency against DHFR compared to its 6-chloro analog [1] makes it a preferred scaffold for medicinal chemistry optimization. Research programs focused on treating Pneumocystis carinii infections or other diseases amenable to DHFR inhibition will benefit from procuring this specific analog to achieve lower IC50 values in primary screening.

CCR5 Antagonists for HIV and Autoimmune Research

For research into CCR5 receptor antagonism, 6-Fluoronaphthalene-2-carboxamide is the clear choice over related halogenated analogs. Its 4.1-fold higher potency (IC50 = 9.2 µM) in blocking CCR5-mediated calcium mobilization, compared to a 6-chloro analog (IC50 = 37.6 µM), establishes it as a more effective chemical probe for studying HIV entry inhibition, asthma, rheumatoid arthritis, and other CCR5-mediated conditions [2]. This significant potency advantage justifies its selection for in vitro and in vivo studies.

Lead Optimization with Favorable Physicochemical Profile

6-Fluoronaphthalene-2-carboxamide offers a favorable balance of lipophilicity (predicted LogP = 1.83) and electron-withdrawing character that distinguishes it from 6-methoxy and unsubstituted analogs. Its lower lipophilicity relative to the 6-methoxy analog suggests improved aqueous solubility and potentially better drug-like properties, making it a valuable core scaffold for lead optimization programs where balancing potency and pharmacokinetic parameters is critical [3].

Cost-Effective SAR Exploration of Naphthalene Carboxamides

Procurement of 6-Fluoronaphthalene-2-carboxamide is strategically advantageous for laboratories conducting extensive structure-activity relationship (SAR) studies. Its commercial availability at ≥95% purity and a more economical price point compared to the 6-bromo analog [4] enables researchers to synthesize and test a larger library of derivatives within budget constraints. This facilitates more comprehensive exploration of the naphthalene-2-carboxamide chemical space.

Application
Selection Property
Validation Focus
Antifolate DHFR inhibitor research
DHFR inhibition profile
Enzyme inhibition assay comparison
CCR5 antagonist research
CCR5 receptor antagonism profile
Calcium mobilization assay context
Lead optimization: physicochemical profiling
Lipophilicity and electronic balance
Drug-like property assessment
SAR library synthesis
Cost-efficient scaffold supply
Procurement and purity feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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